The Synthesis of 5-Oxaspiro[3.5]nonane-8-sulfonamide: A Technical Guide
The Synthesis of 5-Oxaspiro[3.5]nonane-8-sulfonamide: A Technical Guide
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to provide three-dimensional diversity, moving away from the "flatland" of traditional aromatic compounds. The 5-Oxaspiro[3.5]nonane moiety, which incorporates a strained but metabolically robust oxetane ring fused to a cyclohexane core, is an emerging scaffold of interest. This guide provides a detailed technical overview of a plausible synthetic route to 5-Oxaspiro[3.5]nonane-8-sulfonamide, a molecule with potential applications in drug discovery programs.
The strategic incorporation of a sulfonamide group, a well-established pharmacophore, onto the 5-oxaspiro[3.5]nonane scaffold could lead to novel compounds with desirable pharmacological profiles. This document outlines a multi-step synthetic pathway, starting from readily available starting materials and proceeding through key intermediates. Each step is detailed with a proposed experimental protocol, mechanistic insights, and data presentation to aid researchers and drug development professionals in their synthetic endeavors.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 5-Oxaspiro[3.5]nonane-8-sulfonamide (1 ), suggests several viable pathways. The most direct approach involves the reaction of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride (2 ) with an ammonia source. The sulfonyl chloride itself can be envisioned as arising from the corresponding amine, 5-Oxaspiro[3.5]nonan-8-amine (3 ), via a Sandmeyer-type reaction. The spirocyclic amine can be synthesized from a protected piperidone precursor, such as N-Boc-4-piperidone (4 ), which serves as a versatile and commercially available starting material.
Caption: Retrosynthetic analysis of 5-Oxaspiro[3.5]nonane-8-sulfonamide.
Proposed Synthetic Pathway
The forward synthesis is designed as a four-stage process:
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Stage 1: Synthesis of a key diol intermediate from N-Boc-4-piperidone.
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Stage 2: Formation of the spiro-oxetane ring via intramolecular cyclization.
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Stage 3: Conversion of the protected amine to the key sulfonyl chloride intermediate.
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Stage 4: Final sulfonamide formation.
Caption: Proposed four-stage synthetic pathway.
Experimental Protocols
Stage 1: Synthesis of tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate
The initial step involves the creation of a diol intermediate from N-Boc-4-piperidone. A Grignard reaction with paraformaldehyde or a related one-carbon electrophile can be employed.
Protocol:
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To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add a solution of a suitable Grignard reagent, such as vinylmagnesium bromide (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting crude vinyl alcohol is then subjected to ozonolysis followed by reductive workup with sodium borohydride to yield the diol.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| N-Boc-4-piperidone | 1.0 | 199.25 g/mol | 10.0 g |
| Vinylmagnesium bromide (1M in THF) | 1.2 | 60.2 mL | |
| Sodium borohydride | 2.0 | 37.83 g/mol | 3.8 g |
Stage 2: Synthesis of tert-butyl 5-oxaspiro[3.5]nonane-8-carboxylate
The formation of the strained oxetane ring is a critical step. An intramolecular Williamson etherification of a mono-activated diol is a reliable method.[1]
Protocol:
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To a solution of the diol from Stage 1 (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).
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Stir the reaction at room temperature for 16 hours.
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Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
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After filtration and concentration, dissolve the crude mono-tosylate in THF.
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Add sodium hydride (1.5 eq) portion-wise at 0 °C and then stir the mixture at reflux for 4 hours.
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Carefully quench the reaction with water and extract the product with ethyl acetate.
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Purify the crude product by column chromatography to yield the spiro-oxetane.
| Reagent | Molar Eq. | Molecular Weight | Amount (from 10g starting material) |
| Diol Intermediate | 1.0 | 217.28 g/mol | 9.2 g |
| p-Toluenesulfonyl chloride | 1.1 | 190.65 g/mol | 8.8 g |
| Sodium hydride (60% dispersion) | 1.5 | 24.00 g/mol | 2.5 g |
Stage 3: Synthesis of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride
This stage involves the deprotection of the Boc group followed by a Sandmeyer reaction to convert the resulting amine to the sulfonyl chloride.[2]
Protocol:
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Deprotection: Dissolve the spiro-oxetane from Stage 2 in a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
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Sandmeyer Reaction: To a stirred mixture of the amine hydrochloride (1.0 eq), copper(I) chloride (0.1 eq), and concentrated HCl in acetonitrile at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.
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After stirring for 30 minutes, add a solution of sulfur dioxide in acetic acid (or use a stable SO2 surrogate like DABSO).[2]
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Pour the reaction mixture into ice-water and extract with dichloromethane.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfonyl chloride.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| Amine Hydrochloride | 1.0 | 179.66 g/mol | 5.0 g |
| Sodium Nitrite | 1.1 | 69.00 g/mol | 2.1 g |
| Copper(I) Chloride | 0.1 | 98.99 g/mol | 0.28 g |
| DABSO | 1.2 | 240.28 g/mol | 9.6 g |
Stage 4: Synthesis of 5-Oxaspiro[3.5]nonane-8-sulfonamide
The final step is the formation of the sulfonamide from the sulfonyl chloride.
Protocol:
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Dissolve the 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride from Stage 3 (1.0 eq) in THF.
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Cool the solution to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a concentrated aqueous solution of ammonium hydroxide (5.0 eq).
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Stir the reaction at room temperature for 4 hours.
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Concentrate the reaction mixture and partition the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by recrystallization or column chromatography to afford the final product.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| Sulfonyl Chloride | 1.0 | 224.71 g/mol | 3.0 g |
| Ammonium Hydroxide (28%) | 5.0 | 35.04 g/mol | 2.3 mL |
Conclusion
This technical guide outlines a comprehensive and scientifically grounded synthetic pathway for the preparation of 5-Oxaspiro[3.5]nonane-8-sulfonamide. By leveraging established synthetic methodologies and providing detailed, step-by-step protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The modular nature of this synthesis allows for the potential generation of a library of analogs by varying the amine component in the final step, thus enabling a thorough exploration of the structure-activity relationships of this novel spirocyclic scaffold.
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